methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
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Overview
Description
Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate is a complex organic compound with a unique structure that includes a furan ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of furan-2-carbaldehyde with 7-methyl-3-oxo-1-benzofuran-6-yl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzofuran moiety.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The furan and benzofuran moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-5-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate
Uniqueness
Methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate is unique due to the specific positioning of the methyl group on the benzofuran ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-10-13(22-9-15(18)20-2)6-5-12-16(19)14(23-17(10)12)8-11-4-3-7-21-11/h3-8H,9H2,1-2H3/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWSQVFEPKSUMC-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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